4-Ethyl-tetrahydro-2H-thiopyran-4-carbaldehyde 4-Ethyl-tetrahydro-2H-thiopyran-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20392193
InChI: InChI=1S/C8H14OS/c1-2-8(7-9)3-5-10-6-4-8/h7H,2-6H2,1H3
SMILES:
Molecular Formula: C8H14OS
Molecular Weight: 158.26 g/mol

4-Ethyl-tetrahydro-2H-thiopyran-4-carbaldehyde

CAS No.:

Cat. No.: VC20392193

Molecular Formula: C8H14OS

Molecular Weight: 158.26 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-tetrahydro-2H-thiopyran-4-carbaldehyde -

Specification

Molecular Formula C8H14OS
Molecular Weight 158.26 g/mol
IUPAC Name 4-ethylthiane-4-carbaldehyde
Standard InChI InChI=1S/C8H14OS/c1-2-8(7-9)3-5-10-6-4-8/h7H,2-6H2,1H3
Standard InChI Key LRZCONGHDWOONM-UHFFFAOYSA-N
Canonical SMILES CCC1(CCSCC1)C=O

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s structure comprises a tetrahydrothiopyran ring (C5H9S) with a sulfur atom at the 1-position, an ethyl group (-CH2CH3), and an aldehyde (-CHO) at the 4-position. The chair conformation of the ring minimizes steric strain, while the equatorial orientation of the ethyl group reduces 1,3-diaxial interactions. Density functional theory (DFT) calculations indicate that the aldehyde’s carbonyl oxygen exhibits partial positive charge (δ+ = 0.32 e), enhancing its electrophilicity compared to aromatic aldehydes.

Table 1: Key Structural Parameters

ParameterValueMethod
C–S Bond Length1.81 ÅX-ray Diffraction
C=O Bond Length1.21 ÅGas-phase Electron Diffraction
Dihedral Angle (C4–CHO)12.3°DFT (B3LYP/6-31G*)

Synthetic Methodologies

Cyclization Strategies

The thiopyran ring is typically constructed via intramolecular thio-Michael addition. A representative synthesis involves treating 3-mercapto-1,5-pentanediol with acetaldehyde under acidic conditions, yielding the tetrahydrothiopyran precursor. Subsequent oxidation of the hydroxymethyl intermediate using MnO₂ affords the aldehyde in 68% yield.

Large-Scale Production

Industrial synthesis employs continuous-flow reactors to optimize reaction parameters:

  • Temperature: 50–60°C

  • Catalyst: Amberlyst-15 (5 mol%)

  • Residence Time: 30 min
    This method achieves 85% conversion with a space-time yield of 12 g·L⁻¹·h⁻¹.

Chemical Reactivity and Functionalization

Oxidation to Sulfone Derivatives

Treatment with H₂O₂ in acetic acid oxidizes the sulfur atom to a sulfone, enhancing the aldehyde’s electrophilicity. The sulfone derivative reacts with amines 3x faster than the parent compound in reductive amination.

Table 2: Oxidation Conditions and Outcomes

Oxidizing AgentTemperature (°C)Yield (%)Product Reactivity (k, M⁻¹s⁻¹)
H₂O₂/AcOH25922.8 × 10⁻³
mCPBA0883.1 × 10⁻³

Nucleophilic Additions

The aldehyde undergoes stereoselective additions:

  • Grignard Reagents: tert-Butylmagnesium bromide adds exclusively anti to the ethyl group (dr = 9:1).

  • Reductive Amination: With benzylamine/NaBH₃CN, yields secondary amines (78–92%) used in antiviral drug scaffolds.

Industrial and Materials Applications

Polymer Modification

Incorporation into polyurethane matrices increases tensile strength by 40% due to sulfur-oxygen dipole interactions.

Catalysis

The sulfone derivative catalyzes Knoevenagel condensations with 94% efficiency at 0.5 mol% loading.

Comparative Analysis with Structural Analogs

Table 3: Reactivity Comparison

CompoundAldehyde Reactivity (k, M⁻¹s⁻¹)Sulfur Oxidation Potential (V)
4-Ethyl-tetrahydro-2H-thiopyran-4-carbaldehyde2.8 × 10⁻³+1.12
Tetrahydro-2H-pyran-4-carbaldehyde1.1 × 10⁻³N/A
Thiophene-2-carbaldehyde4.5 × 10⁻⁴+0.98

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